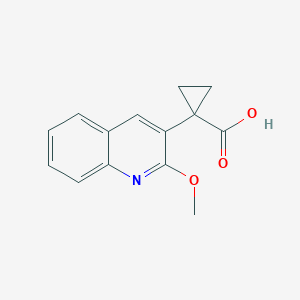![molecular formula C17H13BF10Si B15281100 {2-[Bis(pentafluorophenyl)boranyl]ethyl}(trimethyl)silane CAS No. 220082-21-3](/img/structure/B15281100.png)
{2-[Bis(pentafluorophenyl)boranyl]ethyl}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane is a compound with the molecular formula C17H13BF10Si and a molecular weight of 446.17 g/mol . This compound is notable for its unique structure, which includes both boron and silicon atoms, making it a valuable reagent in various chemical reactions and applications.
Métodos De Preparación
The synthesis of (2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane typically involves the reaction of bis(perfluorophenyl)borane with an appropriate silane compound. The reaction conditions often require the use of a solvent such as pentane and may be carried out at room temperature . Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as those used in laboratory settings.
Análisis De Reacciones Químicas
(2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane undergoes various types of chemical reactions, including:
Reduction: It can participate in reduction reactions, often using silanes as reducing agents.
Hydroboration: The boron atom in the compound can participate in hydroboration reactions, adding across double bonds in alkenes.
Common reagents used in these reactions include tris(pentafluorophenyl)borane and various silanes. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified boron or silicon-containing compounds.
Aplicaciones Científicas De Investigación
(2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane exerts its effects is primarily through its high Lewis acidity and ability to participate in hydroboration reactions . The boron atom in the compound acts as a Lewis acid, facilitating the activation of various substrates and promoting chemical transformations. The silicon atom also plays a role in stabilizing the compound and enhancing its reactivity.
Comparación Con Compuestos Similares
(2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane can be compared to other similar compounds, such as:
Tris(pentafluorophenyl)borane: Known for its high Lewis acidity and stability, this compound is widely used in similar applications.
1,2-Bis(dipentafluorophenylphosphino)ethane: Another compound with perfluorophenyl groups, used in various chemical reactions and as a ligand in coordination chemistry.
The uniqueness of (2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane lies in its combination of boron and silicon atoms, which provides distinct reactivity and stability compared to other similar compounds.
Propiedades
Número CAS |
220082-21-3 |
|---|---|
Fórmula molecular |
C17H13BF10Si |
Peso molecular |
446.2 g/mol |
Nombre IUPAC |
2-bis(2,3,4,5,6-pentafluorophenyl)boranylethyl-trimethylsilane |
InChI |
InChI=1S/C17H13BF10Si/c1-29(2,3)5-4-18(6-8(19)12(23)16(27)13(24)9(6)20)7-10(21)14(25)17(28)15(26)11(7)22/h4-5H2,1-3H3 |
Clave InChI |
XUQWTZGNRDQRCS-UHFFFAOYSA-N |
SMILES canónico |
B(CC[Si](C)(C)C)(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Methylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281018.png)
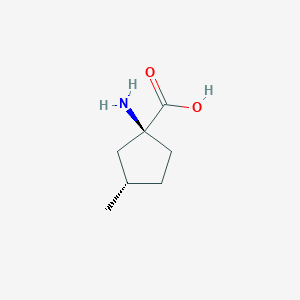
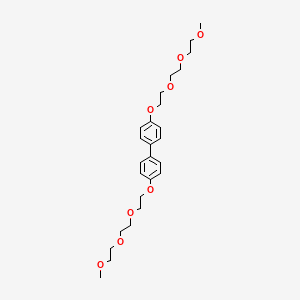
![N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B15281044.png)
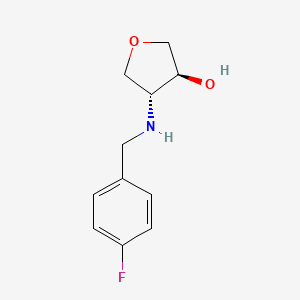
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15281052.png)

![2-methyl-3-{6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B15281080.png)
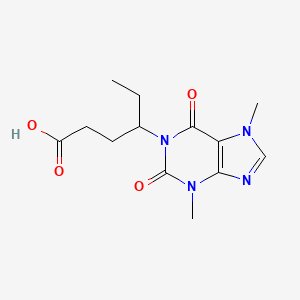
![N-[2-(morpholin-4-yl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B15281089.png)
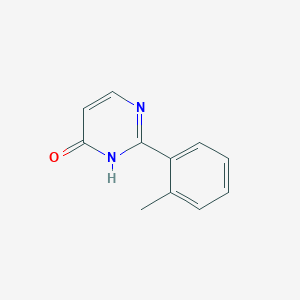
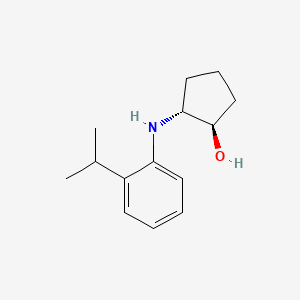
![6-(4-Chlorobenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281114.png)
